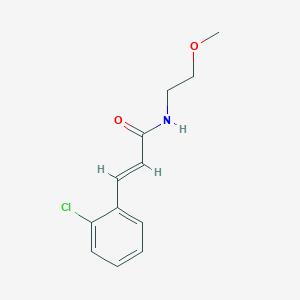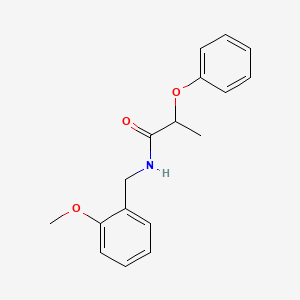![molecular formula C16H10N2OS2 B5228365 2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5228365.png)
2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based analogs, such as the one you mentioned, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of these compounds is often complex, with a variety of functional groups that can influence their properties and reactivity. For example, the introduction of a thiol group may be considered to be a less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be quite complex, involving multiple steps and a variety of reagents . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Aplicaciones Científicas De Investigación
Antimicrobial Properties
The thiophene nucleus is reported to possess significant antimicrobial activity . This includes action against a variety of pathogens by disrupting their cellular processes. The compound could be explored for its efficacy against bacteria, fungi, and other microorganisms, potentially leading to new treatments for infectious diseases.
Anti-Inflammatory and Analgesic Effects
Thiophene derivatives are known to exhibit anti-inflammatory and analgesic effects . This makes them valuable in the treatment of conditions characterized by inflammation and pain. The compound’s ability to modulate inflammatory pathways could be harnessed to develop new medications for chronic inflammatory diseases.
Material Science Applications
In the realm of material science, thiophene-based compounds have been utilized in the fabrication of light-emitting diodes (LEDs) and organic photovoltaics (OPVs) . The compound’s structure could contribute to the development of advanced materials for electronic devices, offering improved efficiency and functionality.
Corrosion Inhibition
Thiophene derivatives are also employed as corrosion inhibitors . They can protect metals from corrosion, which is crucial in industrial applications. The compound’s potential as a corrosion inhibitor could be explored further, particularly in harsh environmental conditions where standard inhibitors may fail.
Antihypertensive and Cardiovascular Effects
Some thiophene derivatives have shown antihypertensive properties, which could be beneficial in managing high blood pressure and related cardiovascular conditions . The compound’s influence on vascular smooth muscle and its potential to modulate blood pressure could lead to new therapies for hypertension.
Each of these applications demonstrates the versatility and potential of “2-amino-4-(2-thienyl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile” in scientific research and development. Further studies could unlock additional uses and lead to significant advancements in various fields of medicine and material science.
Direcciones Futuras
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis .
Mecanismo De Acción
Target of Action
benzothieno3,2-bbenzothiophene (BTBT), are used in high-mobility organic field-effect transistor (OFET) devices . They have also been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .
Mode of Action
Btbt derivatives have shown aggregation-induced emission (aie) and mechanofluorochromic (mfc) behavior . The donor–π–acceptor–π–donor-integrated BTBT derivatives showed AIE, while others showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .
Biochemical Pathways
The aggregation and mechanofluorochromic behavior of similar compounds suggest that they may influence pathways related to light absorption and emission, which could be relevant in photovoltaic applications .
Result of Action
Btbt derivatives have shown potential in high-mobility ofet devices, dsscs, and opvs . These applications suggest that the compound could have significant effects on the electronic properties of these devices.
Action Environment
The aggregation behavior of similar compounds suggests that factors such as concentration and the presence of other molecules could influence their behavior .
Propiedades
IUPAC Name |
2-amino-4-thiophen-2-yl-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c17-8-10-13(12-6-3-7-20-12)15-14(19-16(10)18)9-4-1-2-5-11(9)21-15/h1-7,13H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWSDDQNOHZUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(C(=C(O3)N)C#N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5228286.png)
![5-benzyl-3-(2-furyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5228291.png)

![2-chloro-5-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5228309.png)
![2-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5228328.png)
![1-(2-fluorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228336.png)
![ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5228338.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5228353.png)


![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)